Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and piperidine intermediates, followed by their coupling with the benzene dicarboxylate moiety. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between the thiophene and benzene rings.
Amidation Reactions: The piperidine amine group is reacted with the carboxylate group to form the amide bond under conditions such as the use of coupling agents like EDCI or DCC.
Chemical Reactions Analysis
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and piperidine moieties play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include other thiophene and piperidine derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N2O7S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
dimethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H22N2O7S2/c1-28-19(24)13-7-8-15(20(25)29-2)16(11-13)21-18(23)14-5-3-9-22(12-14)31(26,27)17-6-4-10-30-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3,(H,21,23) |
InChI Key |
IFWIOIRIVVFPAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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